

creating gex-2 mutant strains for genetic analysis

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An Application Note and Protocol for Creating **gex-2** Mutant *C. elegans* Strains for Genetic Analysis

Introduction

Caenorhabditis elegans is a powerful model organism for genetic analysis due to its short life cycle, well-defined genome, and amenability to genetic manipulation.^[1] This document provides a detailed protocol for generating mutant strains of the **gex-2** gene in *C. elegans* using the CRISPR/Cas9 system. The **gex-2** gene, a homolog of the mammalian Rac1 interactor p140/Sra-1, is essential for tissue morphogenesis and cell migration during embryonic development.^{[2][3]}

In *C. elegans*, **GEX-2** and its interacting partner GEX-3 are crucial for the proper organization of differentiating cells.^[2] They colocalize at cell boundaries and are implicated in the Rac GTPase signaling pathway, which regulates cytoskeletal rearrangements.^{[2][4]} The absence of **gex-2** function leads to severe defects, including the failure of hypodermal cells to enclose the embryo, resulting in a "gut on the exterior" (Gex) phenotype and embryonic lethality.^[2] Creating and analyzing **gex-2** mutant strains can provide valuable insights into the fundamental mechanisms of morphogenesis and cell migration, which are relevant to developmental biology and disease research.

Gene Function and Phenotypic Summary

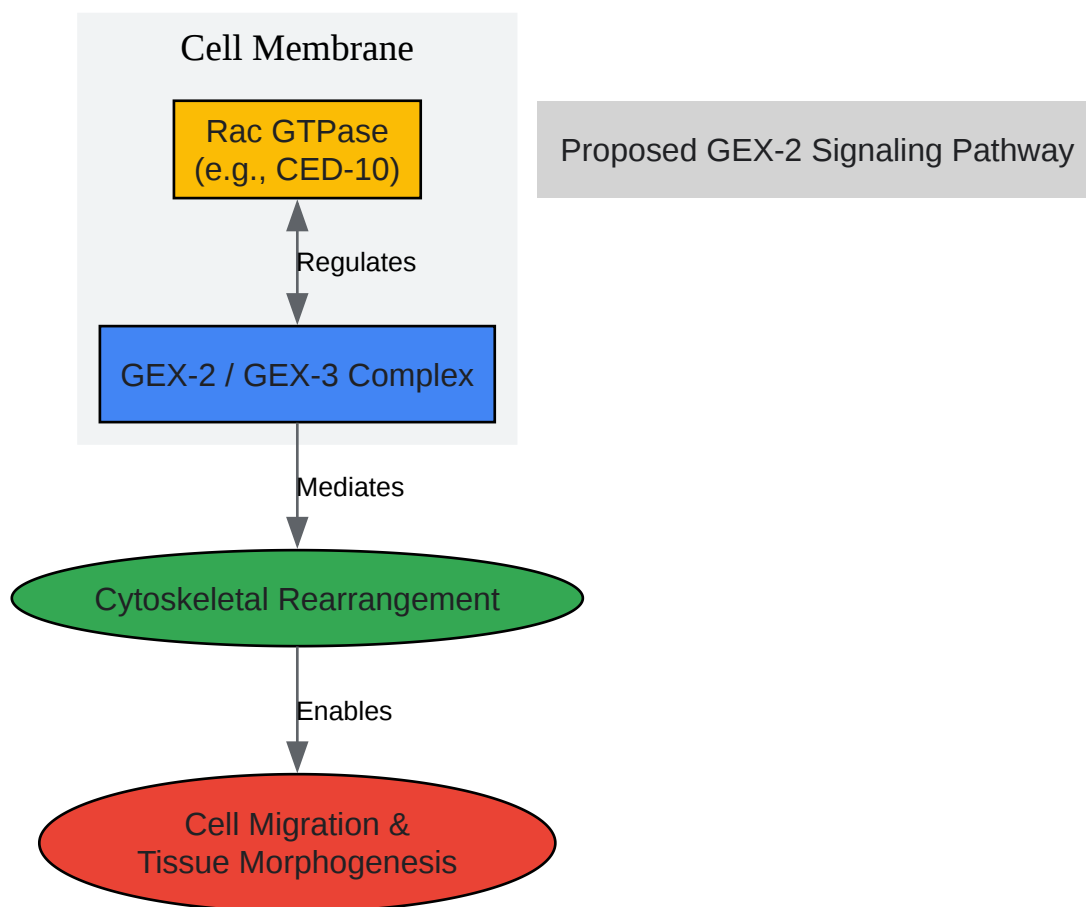
The **gex-2** gene is critical for organizing cells into functional tissues.^[2] Loss-of-function mutations result in severe and lethal developmental defects.

Gene Information	Description	Reference
Gene Name	gex-2 (gut on exterior-2)	^[2]
Systematic Name	F56A11.1	^[3]
Homologs	Mammalian p140/Sra-1	^[2] ^[3]
Function	Required for tissue morphogenesis and cell migrations.	^[2] ^[4]
Protein Interactions	Interacts with GEX-3; implicated in Rac GTPase signaling.	^[2]

Reported Mutant Phenotypes (Loss-of-Function)	Description	Reference
Embryonic Lethality	Homozygous null mutants arrest development as embryos.	^[2]
"Gex" Phenotype	Gut on the exterior; internal organs are found on the ventral surface due to failed hypodermal cell enclosure.	^[2]
Morphogenesis Defects	Differentiated cells fail to organize properly; hypodermal cells cluster dorsally instead of spreading.	^[2] ^[4]
Available Alleles	gex-2(ok1603) is a homozygous lethal deletion allele available from the CGC.	^[5]

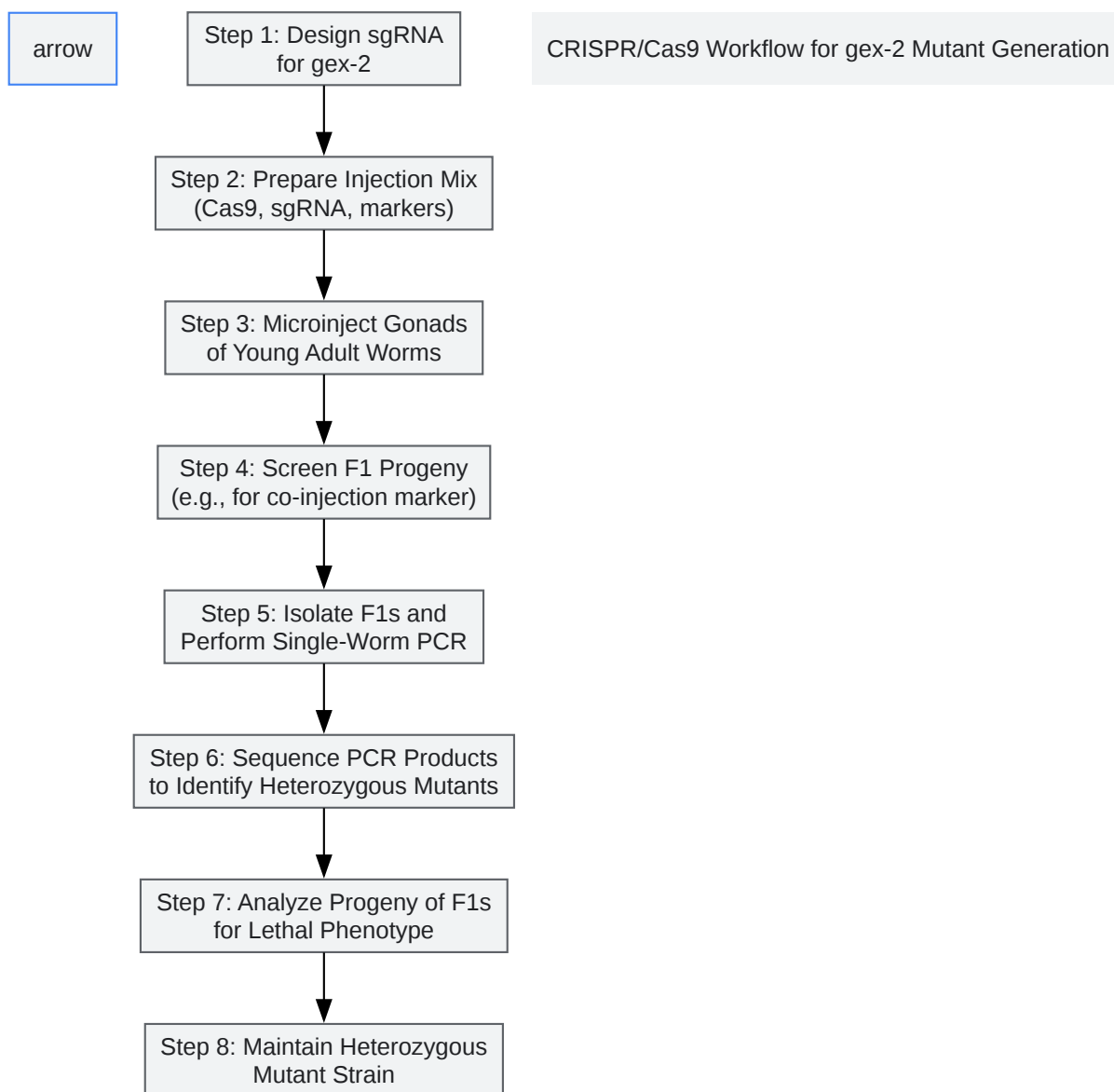
Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **GEX-2** and the experimental workflow for generating mutant strains.



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Caption: Proposed pathway where the **GEX-2/GEX-3** complex mediates Rac GTPase signals.



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Caption: Workflow for generating and identifying ***gex-2*** mutants in *C. elegans*.

Experimental Protocols

These protocols outline the CRISPR/Cas9-mediated generation of **gex-2** knockout mutants in *C. elegans*. Standard laboratory sterile techniques should be used throughout.

Protocol 1: Designing and Preparing CRISPR/Cas9 Reagents for **gex-2** Knockout

This protocol describes the design of a single guide RNA (sgRNA) to target **gex-2** and the preparation of the necessary reagents for injection. The direct delivery of a Cas9 ribonucleoprotein (RNP) complex is often highly efficient.[\[6\]](#)

1. sgRNA Design: a. Obtain the **gex-2** (F56A11.1) genomic sequence from --INVALID-LINK--.
b. Use an online sgRNA design tool (e.g., --INVALID-LINK--) to identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence ('NGG').[\[6\]](#) c. Select sgRNAs in an early exon to maximize the chance of generating a null allele. Choose targets with high predicted on-target scores and low off-target scores.

2. Reagent Preparation: a. Synthesize crRNA and tracrRNA: Order synthetic crRNA (containing the 20-nt **gex-2** target sequence) and universal tracrRNA.[\[6\]](#) Reconstitute the RNAs in nuclease-free buffer to a stock concentration (e.g., 4 µg/µl).[\[6\]](#) b. Prepare Cas9 Nuclease: Use commercially available purified Cas9 protein with a nuclear localization signal (NLS). c. Prepare Co-injection Markers: A plasmid expressing a fluorescent marker (e.g., pRF4 with rol-6(su1006) for a roller phenotype, or myo-2p::mCherry for pharyngeal fluorescence) is used to identify successfully injected animals and their progeny.[\[7\]](#) d. (Optional) Prepare a Repair Template: For precise deletions or insertions, a single-stranded oligodeoxynucleotide (ssODN) can be included as a repair template. This template should have 35-100 bp homology arms flanking the desired edit.[\[8\]](#)

Protocol 2: Microinjection of *C. elegans*

This protocol details the preparation of the injection mix and the procedure for injecting the gonads of young adult hermaphrodites.[\[7\]](#)[\[9\]](#)

1. Prepare Injection Mix: a. On ice, combine the following components in a 0.5 ml tube. The final volume is typically 10-20 µl.[\[6\]](#)

Component	Stock Concentration	Volume (μl)	Final Concentration
Cas9 Protein	20 μM	2.5	25 μM
gex-2 crRNA	100 μM	1.0	5 μM
tracrRNA	100 μM	2.0	10 μM
Co-injection Marker	100 ng/μl	0.5	2.5-5 ng/μl
Nuclease-Free Water	-	to 20 μl	-

b. Incubate the mix at 37°C for 15 minutes to allow the RNP complex to form.[9] c. Centrifuge at maximum speed for 10 minutes to pellet any debris.[6] Transfer the supernatant to a new tube.

2. Microinjection Procedure: a. Prepare injection pads (agarose pads on a coverslip). b. Pick young adult *C. elegans* (with few or no eggs in the uterus) and transfer them to a drop of halocarbon oil on the injection pad. c. Load 1-2 μl of the injection mix into a microinjection needle. d. Using a compound microscope with DIC optics, inject the mix into both gonad arms of each worm.[9] e. After injection, recover each worm by placing it onto a seeded NGM plate (1 worm per plate).[6] Incubate at 20-25°C.

Protocol 3: Screening and Identification of gex-2 Mutants

This protocol describes how to identify F1 animals carrying a mutation in **gex-2**. Since homozygous **gex-2** mutants are non-viable, the goal is to isolate heterozygotes.

1. F1 Screening: a. Three to four days post-injection, screen the plates for F1 progeny expressing the co-injection marker (e.g., Roller or fluorescent pharynx). b. Isolate at least 24-48 individual F1 animals expressing the marker onto separate plates and allow them to lay eggs.

2. Genotyping F1 Animals: a. After the F1s have laid eggs for 1-2 days, sacrifice each F1 for molecular analysis. b. Single-Worm Lysis: Place each worm in 10-20 μl of lysis buffer (e.g., 50mM KCl, 10mM Tris pH 8.3, 2.5mM MgCl₂, 0.45% NP-40, 0.45% Tween-20, with 0.1 μg/μl Proteinase K).[8] Freeze-thaw, then incubate at 65°C for 1 hour, followed by 95°C for 15 minutes to inactivate the proteinase K.[10] c. PCR Amplification: Design primers that flank the

sgRNA target site in **gex-2**. Use 1-2 µl of the worm lysate as a template for PCR. d. Identify Mutations: Analyze the PCR products on an agarose gel. Small insertions or deletions (indels) caused by NHEJ may not cause a visible size shift. Therefore, all PCR products from marker-positive F1s should be purified and sent for Sanger sequencing. e. Sequence Analysis: Align the sequencing results to the wild-type **gex-2** sequence to identify F1s that are heterozygous for a frameshift-inducing indel.

3. Confirmation and Strain Maintenance: a. Once a heterozygous F1 founder is identified, propagate its F2 progeny. b. The heterozygous strain will segregate in a Mendelian ratio: 1/4 wild-type (non-viable **gex-2** homozygotes), 2/4 heterozygotes, and 1/4 marker homozygotes (if a visible marker is used). The key confirmation is observing ~25% embryonic lethality among the progeny of the identified heterozygote. c. Maintain the strain by picking healthy heterozygotes each generation.

Protocol 4: Phenotypic Analysis of **gex-2** Mutants

Because **gex-2** is essential for embryonic development, analysis focuses on the terminal phenotype of homozygous embryos produced by heterozygous parents.

1. Embryonic Lethality Assay: a. Single-clone several L4-stage heterozygous **gex-2**(+/-) worms onto individual plates. b. Allow them to lay eggs for a defined period (e.g., 4-6 hours). c. Remove the parent worms and count the number of eggs laid (Total N). d. After 24-48 hours, count the number of unhatched eggs (lethal) and hatched larvae. e. Calculate the percentage of embryonic lethality.

Genotype of Parent	Expected Embryonic Lethality (%)
Wild-Type (N2)	< 2%
gex-2 (+/-) Heterozygote	~25%

2. Microscopic Analysis of Arrested Embryos: a. Collect embryos from heterozygous mothers by bleaching. b. Mount the embryos on an agarose pad for high-magnification DIC microscopy. c. Observe the terminal phenotype of the arrested embryos. Look for the characteristic "Gex" phenotype, where hypodermal cells fail to enclose the embryo, and internal tissues like the gut are exposed.^[2] Compare this to wild-type embryos at similar developmental stages.

3. Advanced Analysis: a. Use fluorescent markers for specific cell types (e.g., gut, hypodermis) in the heterozygous background to precisely characterize the cell organization defects in homozygous mutant embryos. b. Perform time-lapse imaging (4D microscopy) of embryos from heterozygous parents to pinpoint the exact stage at which morphogenesis fails.

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References

- 1. CRISPR/Cas9-Mediated Gene Editing in C. elegans - Creative Biogene [creative-biogene.com]
- 2. The GEX-2 and GEX-3 proteins are required for tissue morphogenesis and cell migrations in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gex-2 (F56A11.1) Result Summary | BioGRID [thebiogrid.org]
- 4. The GEX-2 and GEX-3 proteins are required for tissue morphogenesis and cell migrations in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene: gex-2, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 6. protocols.io [protocols.io]
- 7. CRISPR-Cas9-Guided Genome Engineering in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
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